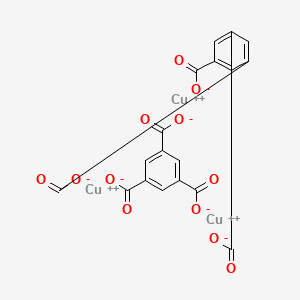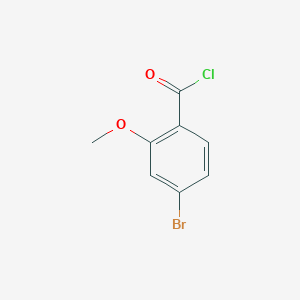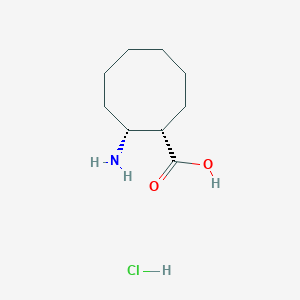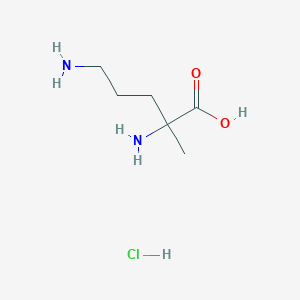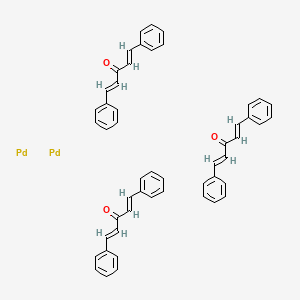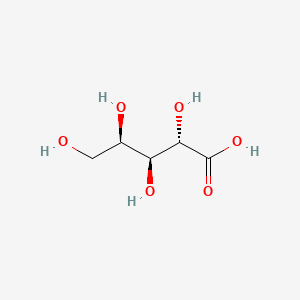![molecular formula C9H8N2O4 B3426427 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene CAS No. 52287-53-3](/img/structure/B3426427.png)
1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
Descripción general
Descripción
Nitro compounds are a significant class of organic molecules that contain one or more nitro functional groups (-NO2). The nitro group consists of a nitrogen atom bonded to two oxygen atoms and one carbon atom. Nitro compounds are often used in the production of explosives due to their ability to release large amounts of energy when decomposed .
Synthesis Analysis
Nitro compounds can be synthesized in several ways, including the direct substitution of hydrocarbons with nitric acid (RH + HONO2 → RNO2 + H2O), displacement reactions with nitrite ions (RX + NO2- → RNO2 + X-), and by oxidation of primary amines (RNH2 [O] → RNO2) .Molecular Structure Analysis
The nitro group, -NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitro compounds undergo a variety of chemical reactions, including reduction to amines, reactions with nucleophiles, and reactions with electrophiles .Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5D and 4.0D, depending on the nature of R. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Aplicaciones Científicas De Investigación
Structural and Mutagenic Analysis
Structure-activity Relationship Studies : Studies on aromatic and heteroaromatic nitro compounds, including those structurally related to 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, have demonstrated that hydrophobicity and molecular orbital energies significantly determine mutagenicity. These findings are crucial for designing bioactive compounds with reduced mutagenic potential, contributing to safer pharmaceuticals and chemicals (Debnath et al., 1991).
Chemical Reaction Mechanisms
Nucleophilic Aromatic Substitution : Research on the nucleophilic aromatic substitution reactions, particularly involving nitro groups, provides insights into reaction mechanisms essential for synthesizing various chemical compounds. Such reactions are fundamental in creating materials with specific chemical properties for industrial and pharmaceutical applications (Pietra & Vitali, 1972).
Degradation and Stability Studies
Degradation Processes of Nitisinone : Investigating the stability and degradation pathways of nitisinone, a compound containing a nitro-group similar to the one in the query, sheds light on the environmental impact and potential risks of such chemicals. Understanding these processes is essential for developing safer and more stable compounds for medical and industrial use (Barchańska et al., 2019).
Synthesis and Application in Material Science
Synthesis of Methylene-bis(benzotriazole) : The development of practical synthesis methods for complex molecules demonstrates the application of nitro compounds in creating materials for metal passivation and light-sensitive technologies. Such research is pivotal for advancing materials science, offering new solutions for corrosion prevention and photonic devices (Gu et al., 2009).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide Applications : The study of supramolecular building blocks, such as benzene-1,3,5-tricarboxamide, highlights the versatility of aromatic compounds in creating structures with specific physical and chemical properties. These findings are instrumental in nanotechnology, polymer processing, and biomedical applications, showcasing the broad utility of nitro aromatic compounds in cutting-edge research (Cantekin et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-nitro-4-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLHQQKAFMWSA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418049 | |
| Record name | 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52287-53-3, 4231-16-7 | |
| Record name | 1-Nitro-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC47960 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



